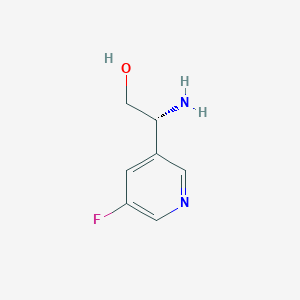
(2r)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol: is a chemical compound that features a pyridine ring substituted with a fluorine atom and an aminoethanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine as the starting material.
Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with an aminoethanol group through a nucleophilic substitution reaction.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol: has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(2R)-2-Amino-2-(3-pyridyl)ethan-1-ol: Lacks the fluorine substitution.
(2R)-2-Amino-2-(5-chloro(3-pyridyl))ethan-1-ol: Contains a chlorine atom instead of fluorine.
(2R)-2-Amino-2-(5-bromo(3-pyridyl))ethan-1-ol: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
特性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC名 |
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChIキー |
JTFJNWJSUFENLY-ZETCQYMHSA-N |
異性体SMILES |
C1=C(C=NC=C1F)[C@H](CO)N |
正規SMILES |
C1=C(C=NC=C1F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
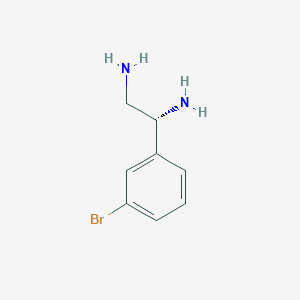
![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
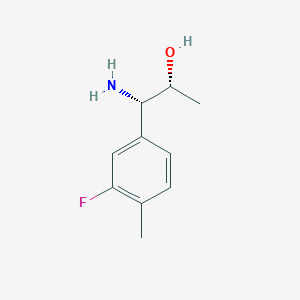
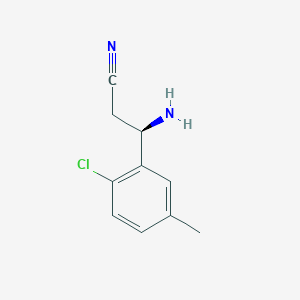


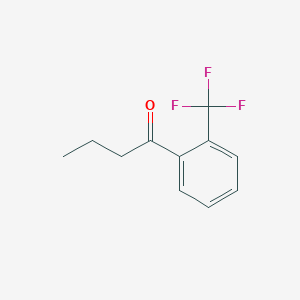
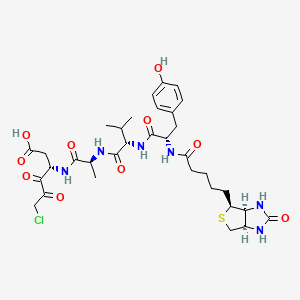

![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)
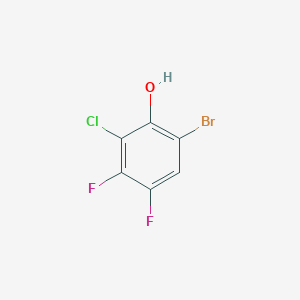

![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
